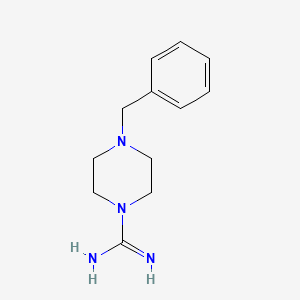

4-Benzylpiperazine-1-carboximidamide

描述

Contextualization within Piperazine-based Chemical Entities

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple heterocycle is a common building block in the synthesis of a vast array of chemical compounds, particularly those with pharmacological activity. nih.gov The introduction of a benzyl (B1604629) group at one of the nitrogen atoms of the piperazine ring, and a carboximidamide group at the other, gives rise to 4-Benzylpiperazine-1-carboximidamide. This substitution pattern creates a molecule with a specific three-dimensional shape and distribution of charge, which are critical determinants of its potential interactions with biological macromolecules.

The broader class of piperazine-containing compounds is well-established in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. nih.gov These compounds have been investigated for a wide range of therapeutic applications, including their potential as antiviral, antibacterial, and antifungal agents. ontosight.ai Furthermore, their ability to modulate neurotransmitter systems has led to their exploration in the context of neuropsychiatric disorders. ontosight.ai

Significance as a Privileged Scaffold for Medicinal Chemistry Research

In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The piperazine ring is widely regarded as such a scaffold. nih.gov Its conformational flexibility and the ability of its nitrogen atoms to form hydrogen bonds and act as basic centers make it a versatile component in the design of new drugs. nih.gov

The compound this compound can be viewed as a specific embodiment of this privileged scaffold. The benzyl group can engage in hydrophobic and aromatic interactions with biological targets, while the carboximidamide group, with its potential for hydrogen bonding and its basic character, can participate in crucial electrostatic interactions. This combination of features makes this compound and its derivatives attractive candidates for screening against a variety of biological targets.

While specific research detailing the biological activity of this compound is not extensively found in publicly accessible literature, studies on related piperazine-1-carboxamidine derivatives have demonstrated their potential as antifungal agents. For instance, research has shown that certain analogues can induce the accumulation of endogenous reactive oxygen species in Candida albicans, leading to fungicidal activity. nih.gov This highlights the potential of the piperazine-1-carboximidamide (B1302283) scaffold in the development of new anti-infective agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₄ |

| Molecular Weight | ~231.3 g/mol |

| CAS Number | 7773-69-5 |

| IUPAC Name | This compound |

Structure

3D Structure

属性

IUPAC Name |

4-benzylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXJKWWOHZLFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909700 | |

| Record name | 4-Benzylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7773-69-5, 105735-38-4 | |

| Record name | 4-(Phenylmethyl)-1-piperazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7773-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(guanidinoiminomethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7773-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Chemical Synthesis and Synthetic Methodologies of 4 Benzylpiperazine 1 Carboximidamide and Its Derivatives

General Synthetic Pathways for the 4-Benzylpiperazine-1-carboximidamide Core

The synthesis of this compound is not typically a single-step process but rather a convergent synthesis that first involves the formation of the 1-benzylpiperazine (B3395278) precursor, followed by the introduction of the carboximidamide functional group.

A primary and well-established method for the synthesis of the 1-benzylpiperazine core involves the direct N-alkylation of piperazine (B1678402) with benzyl (B1604629) chloride. cymitquimica.comorgsyn.org To favor mono-substitution and prevent the formation of the disubstituted by-product, 1,4-dibenzylpiperazine, the reaction can be carried out using piperazine monohydrochloride or by carefully controlling the stoichiometry of the reactants. cymitquimica.comorgsyn.org

Once 1-benzylpiperazine is obtained, the subsequent introduction of the carboximidamide group, a process often referred to as guanidinylation, can be achieved through several established methods. A common and effective approach involves the reaction of 1-benzylpiperazine with a guanylating agent. One such widely used reagent is 1H-pyrazole-1-carboxamidine hydrochloride, which reacts with primary and secondary amines to form guanidines. google.com Another prevalent method utilizes S-methylisothiourea derivatives, often protected with Boc groups (e.g., N,N'-di-Boc-S-methylisothiourea), which react with the secondary amine of 1-benzylpiperazine. The resulting protected guanidine (B92328) can then be deprotected under acidic conditions, for instance with trifluoroacetic acid (TFA), to yield the final this compound. nih.gov

Precursor Compounds and Reagents in Synthesis

The synthesis of this compound and its derivatives relies on a selection of key precursor compounds and reagents. The commercial availability and reactivity of these starting materials are crucial for the successful and efficient synthesis of the target molecules.

| Precursor/Reagent | Role in Synthesis | Notes |

| Piperazine | Starting material for the piperazine core | Often used as the hexahydrate or as its dihydrochloride (B599025) salt. orgsyn.org |

| Benzyl Chloride | Benzylating agent | A common and reactive electrophile for the N-alkylation of piperazine. orgsyn.org |

| 1-Benzylpiperazine | Key intermediate | The direct precursor to the final guanidinylated product. cymitquimica.comorgsyn.org |

| 1H-Pyrazole-1-carboxamidine | Guanylating agent | Reacts with amines to form guanidines. google.com |

| N,N'-Di-Boc-S-methylisothiourea | Protected guanylating agent | Allows for a controlled guanidinylation, followed by deprotection. nih.gov |

| Trifluoroacetic Acid (TFA) | Deprotecting agent | Commonly used to remove Boc protecting groups from the guanidine moiety. nih.gov |

| Sodium Cyanamide | Guanylating agent | Can be used in reactions with amines to form guanidines, sometimes in the presence of a Lewis acid. |

| Solvents (e.g., Ethanol, DMF, Dichloromethane) | Reaction medium | The choice of solvent depends on the specific reaction step and the solubility of the reactants. |

| Bases (e.g., Triethylamine, Potassium Carbonate) | Acid scavenger/catalyst | Used to neutralize acids formed during the reaction or to facilitate the reaction. |

Derivatization Strategies for Structural Modification

The this compound scaffold offers multiple points for structural modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Modification of the Benzyl Moiety

The benzyl group provides a prime location for introducing structural diversity. Substituted benzyl chlorides or benzyl bromides can be used in the initial N-alkylation step to introduce various functional groups onto the aromatic ring. This can include, but is not limited to, electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., chloro, trifluoromethyl), or other functionalities that can modulate the electronic properties and steric bulk of the molecule. nih.gov For instance, the synthesis of N-benzyl substituted piperidine (B6355638) amides has been demonstrated with a variety of substituted benzyl bromides. chemsrc.com

Manipulation of the Carboximidamide Functionality

The carboximidamide (guanidine) group itself can be a target for derivatization. While the parent compound is unsubstituted at the guanidine nitrogens (apart from the piperazine nitrogen), it is possible to synthesize N-substituted derivatives. This can be achieved by using appropriately substituted guanylating agents. The reactivity of the guanidine group also allows for further chemical transformations, although this is less common in the context of simple derivatization for SAR studies. The guanidine moiety is known to be a strong base and can form stable salts. nih.gov

Structural Elaboration of the Piperazine Ring

While the piperazine ring is central to the core structure, its modification is more complex than that of the benzyl or carboximidamide moieties. Introducing substituents directly onto the piperazine ring typically requires starting with a pre-functionalized piperazine derivative. For example, piperazines with methyl or other small alkyl groups on the carbon atoms are commercially available and could be used as starting materials. More advanced synthetic strategies, such as those involving the functionalization of C-H bonds, are an area of active research for creating more complex piperazine derivatives.

Analytical Techniques for Synthetic Characterization in Research

The unambiguous identification and characterization of this compound and its derivatives are essential in a research context. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and connectivity of protons in the molecule, with characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the piperazine ring, and the protons of the benzyl methylene bridge. ¹³C NMR complements this by showing the carbon skeleton of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information through fragmentation patterns. For 1-benzylpiperazine, characteristic fragments in the mass spectrum include peaks at m/z 91 (the tropylium (B1234903) ion from the benzyl group) and fragments corresponding to the piperazine ring. google.com Electrospray ionization (ESI) is a common ionization technique for these types of polar molecules.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. The N-H and C=N stretching vibrations of the carboximidamide group, as well as the C-H and C=C vibrations of the aromatic ring, would be expected to show characteristic absorption bands.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values to confirm the empirical formula of the synthesized compound.

Spectroscopic Analysis in Compound Synthesis (e.g., NMR Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the benzyl group, the piperazine ring, and the carboximidamide moiety.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm.

Benzyl Protons: The two protons of the methylene bridge (-CH₂-) connecting the phenyl group to the piperazine ring would show a singlet at around δ 3.5 ppm.

Piperazine Protons: The eight protons of the piperazine ring are not chemically equivalent. The four protons adjacent to the benzyl group and the four protons adjacent to the carboximidamide group would likely appear as two distinct multiplets, typically in the range of δ 2.4 to δ 3.4 ppm.

Carboximidamide Protons: The protons of the -NH and -NH₂ groups of the carboximidamide functionality are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration. They are often observed in the region of δ 4.0 to δ 7.0 ppm and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Aromatic Carbons: The phenyl ring will show several signals in the aromatic region (δ 120-140 ppm). The carbon attached to the methylene bridge (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Benzyl Carbon: The methylene carbon (-CH₂-) of the benzyl group is expected to have a chemical shift in the range of δ 60-65 ppm.

Piperazine Carbons: The carbons of the piperazine ring will typically appear in the δ 40-60 ppm region. The two sets of non-equivalent carbons will have slightly different chemical shifts.

Carboximidamide Carbon: The carbon of the C=N bond in the carboximidamide group is characteristically deshielded and would appear at a lower field, typically around δ 155-165 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic C-H (Phenyl) | 7.20 - 7.40 (m, 5H) | 127.0 - 130.0 |

| Aromatic C (ipso) | - | ~138.0 |

| Benzyl CH₂ | ~3.50 (s, 2H) | ~63.0 |

| Piperazine CH₂ (adjacent to Benzyl) | 2.40 - 2.60 (m, 4H) | ~53.0 |

| Piperazine CH₂ (adjacent to Carboximidamide) | 3.30 - 3.50 (m, 4H) | ~46.0 |

| Carboximidamide C=N | - | ~160.0 |

| Carboximidamide NH/NH₂ | 4.0 - 7.0 (br s) | - |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (218.30 g/mol ). nih.gov

A characteristic fragmentation pattern for benzylpiperazine derivatives involves the cleavage of the benzylic C-N bond. The most prominent fragment would likely be the tropylium ion (C₇H₇⁺) at m/z 91, which is a very stable carbocation. Another significant fragment would be the piperazine carboximidamide portion of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment | Significance |

| 219 | [M+H]⁺ | Protonated Molecular Ion |

| 218 | [M]⁺ | Molecular Ion |

| 176 | [M - C(NH)NH₂]⁺ | Loss of the carboximidamide group |

| 134 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

| 56 | [C₄H₈]⁺ | Fragment from piperazine ring cleavage |

The combination of NMR and mass spectrometry provides a comprehensive and unambiguous characterization of this compound, confirming its successful synthesis and purity, which is a critical step before its use in further chemical or biological studies.

Iii. Structure Activity Relationship Sar Studies of 4 Benzylpiperazine 1 Carboximidamide Analogues

Impact of Substituent Variations on Biological Activity Profiles

The benzyl (B1604629) group of 4-benzylpiperazine-1-carboximidamide plays a crucial role in its interaction with biological targets, often fitting into a hydrophobic pocket within the receptor or enzyme active site. Modifications to the phenyl ring of the benzyl group can significantly impact binding affinity and, consequently, pharmacological potency.

Research into a series of 4-benzylpiperazine derivatives targeting the sigma-1 (σ1) receptor has provided valuable insights into the effects of benzyl group modifications. acs.orgnih.gov A study on new benzylpiperazinyl derivatives found that the introduction of a para-substituent on the benzyl ring can enhance both affinity and selectivity for the σ1 receptor. nih.gov For instance, a 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective ligand for the σ1 receptor. nih.gov

Further studies on benzylpiperazine ligands for the σ1 receptor have quantified the impact of various substituents on the benzyl ring. The data below illustrates how different substitutions on the benzyl portion of a related series of compounds affect their binding affinity (Ki) for the σ1 receptor. nih.gov

| Compound | R (Substitution on Benzyl Ring) | σ1 Ki (nM) |

|---|---|---|

| BP-CH3 | 4-CH3 | 0.91 |

| BP-F | 4-F | 0.43 |

| BP-Br | 4-Br | 0.54 |

| BP-I | 4-I | 0.62 |

| BP-NO2 | 4-NO2 | 0.86 |

In a different context, the investigation of benzoyl and cinnamoyl piperazine (B1678402) amides as tyrosinase inhibitors also highlights the importance of the benzyl group. nih.gov Although the core structure is different, the principles of substitution on the benzyl moiety are relevant. For example, the position and nature of substituents on the benzoyl ring of 1-benzoyl-4-benzylpiperazine (B3580706) analogues were shown to modulate tyrosinase inhibitory activity, with IC50 values varying based on these modifications. nih.gov

The carboximidamide group, a bioisostere of a guanidine (B92328) moiety, is a key functional group that can engage in crucial hydrogen bonding and electrostatic interactions with biological targets. Modifications to this group can therefore have a profound effect on target binding and biological activity.

While direct SAR studies on the carboximidamide group of this compound are not extensively documented in publicly available literature, research on related piperazine-1-carboxamidine derivatives offers valuable insights. A study on a library of piperazine-1-carboxamidine analogues with antifungal activity revealed that the nature of the substituents on a phenyl ring attached to the piperazine core significantly influences their activity. nih.gov Specifically, analogues with large atoms or bulky side chains on the phenyl group demonstrated a higher capacity for inducing reactive oxygen species (ROS) accumulation in Candida albicans, which correlated with potent fungicidal activity. nih.gov This suggests that the steric and electronic properties of substituents in proximity to the carboxamidine group can dictate the compound's mechanism of action and efficacy.

Furthermore, studies on piperine-carboximidamide hybrids as anticancer agents have shown that the aryl carboximidamide moiety can be a potent pharmacophore, targeting enzymes such as EGFR, BRAF, and CDK2. nih.gov The inhibitory concentrations (IC50) of these hybrids were found to be in the nanomolar range, underscoring the potential of the carboximidamide group to drive potent biological activity. nih.gov

The table below, derived from findings on piperazine-1-carboxamidine analogues with antifungal properties, illustrates the impact of substitutions on a phenylpiperazine scaffold.

| Compound Analogue | Substituent (R) | Relative Antifungal Activity |

|---|---|---|

| Phenylpiperazine-1-carboxamidine | -H | Low |

| -Cl | Moderate | |

| -Br | High | |

| -I | High | |

| -CF3 | High |

For instance, in the development of ligands for sigma receptors, replacing the piperazine moiety with other cyclic diamines like diazaspiroalkanes can lead to significant changes in binding affinity and selectivity. nih.gov This highlights that the specific geometry and conformational constraints imposed by the piperazine ring are critical for optimal interaction with the receptor.

Studies on N-phenylpiperazine derivatives as α1A-adrenoceptor antagonists have shown that the ionizable piperazine, along with a hydrogen bond acceptor and a hydrophobic moiety, are key for receptor affinity. rsc.org The structural variations in these functional groups, including the piperazine core, determine the association constants of the compounds for the receptor. rsc.org

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional structure and stereochemistry of this compound analogues are critical determinants of their biological activity. The conformational flexibility of the piperazine ring and the potential for stereoisomerism can lead to significant differences in how these molecules interact with their biological targets.

Stereochemistry is another crucial aspect of the SAR of these compounds. The presence of chiral centers, which can arise from substitution on the piperazine ring or the benzyl group, leads to the existence of enantiomers or diastereomers. These stereoisomers can exhibit markedly different pharmacological properties, including potency, selectivity, and even a different mode of action. For example, in a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, the stereochemistry at the 2-position of the piperazine ring was found to be critical for potent inhibition of the hepatitis C virus NS5B polymerase. nih.gov The (S)-enantiomer was significantly more active than the (R)-enantiomer, highlighting the importance of a specific stereochemical configuration for optimal target engagement. nih.gov

Iv. Mechanistic Investigations of Biological Activity

Enzyme Inhibition Mechanisms

Derivatives of benzylpiperazine have been investigated for their ability to inhibit a wide array of enzymes. The core structure, consisting of a piperazine (B1678402) ring linked to a benzyl (B1604629) group, serves as a versatile scaffold for designing specific inhibitors. The introduction of a carboximidamide (guanidino) group further influences the compound's electronic and binding properties, leading to interactions with various enzyme active sites.

Carbonic Anhydrase Isozyme Inhibition (e.g., CA VII)

Recent research has highlighted the potential of targeting brain-associated carbonic anhydrase (CA) isoform VII for managing conditions like chronic neuropathic pain. doi.org A series of 4-(3-benzyl-guanidino)benzenesulfonamides, which share structural similarities with 4-benzylpiperazine-1-carboximidamide, have been synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms. doi.org

These compounds were designed using a "tail approach," which has proven effective in achieving isoform-selective inhibition. doi.org The studies revealed that while most derivatives strongly inhibited the ubiquitous hCA II isoform, several compounds demonstrated remarkable selectivity for the target hCA VII over the off-target isoforms hCA I and hCA II. doi.org Specifically, compounds with certain substitutions on the benzyl ring exhibited inhibitory constants (Kᵢ) in the subnanomolar range against hCA VII, coupled with high selectivity indexes. doi.org This suggests that the benzyl-guanidino moiety plays a crucial role in orienting the inhibitor within the enzyme's active site to achieve potent and selective inhibition.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by 4-(3-benzyl-guanidino)benzenesulfonamide Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |

|---|---|---|---|

| 7c | 105.4 | 12.3 | 9.8 |

| 7h | 128.6 | 25.4 | 5.4 |

| 7m | 89.7 | 8.7 | 0.54 |

| 7o | 76.5 | 10.1 | 0.61 |

Data sourced from a study on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides, which are structurally related to the subject compound. doi.org

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the breakdown of anandamide (B1667382) and other fatty acid amides. nih.govnih.gov Inhibiting FAAH increases the levels of these endogenous signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects of direct cannabinoid receptor agonists. nih.govnih.gov Piperazine and piperidine (B6355638) derivatives have been identified as potent and selective FAAH inhibitors. nih.govnih.gov

Research into a series of piperazine-based carbamate (B1207046) inhibitors demonstrated potent nanomolar inhibitory activity against human FAAH. nih.govnih.gov These compounds were highly selective, showing over 1000-fold greater selectivity for FAAH compared to other serine hydrolases like MGL and ABHD6, and they lacked affinity for cannabinoid receptors CB1 and CB2. nih.govnih.gov The mechanism often involves the inhibitor acting as a substrate for FAAH, leading to the formation of a stable, carbamoylated enzyme that is inactive. This mechanism-based inhibition effectively halts the catalytic cycle of the enzyme.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing steroid sulfates. nih.govresearchgate.net Its inhibition is a therapeutic strategy for hormone-dependent cancers. nih.govresearchgate.net A series of 4-(piperazinocarbonyl)-aminosulfamates, which contain a piperazine core, have been identified as showing potential for STS inhibitory activity. nih.gov The design strategy for these compounds focused on incorporating fluorine or chlorine into the aryl-sulfamate pharmacophore. This led to derivatives with high potency, achieving IC₅₀ values in the low nanomolar range when tested in JEG-3 cells, a human choriocarcinoma cell line used to assess STS activity. nih.gov

Table 2: Steroid Sulfatase (STS) Inhibition by 4-(piperazinocarbonyl)-aminosulfamate Derivatives

| Compound | STS Inhibitory Potency (IC₅₀, nM) in JEG-3 cells |

|---|---|

| Compound 3 (Fluorine-substituted) | 5.1 |

| Compound 4 (Chlorine-substituted) | 8.8 |

Data represents potent derivatives from the 4-(piperazinocarbonyl)-aminosulfamate series. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Activity Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism, converting tryptophan to kynurenine. nih.govcancer.gov This process is implicated in immune suppression, particularly within the tumor microenvironment, making IDO1 a significant target in cancer immunotherapy. nih.govcancer.gov While extensive research has been conducted on various IDO1 inhibitors, including amidoxime (B1450833) and hydroxyamidine derivatives, there is currently no specific published research detailing the direct inhibitory activity of this compound on IDO1. nih.gov However, compounds with a benzyl substituent have shown some inhibitory effects on IDO1. For instance, certain theophylline (B1681296) derivatives with benzyl groups exhibited IC₅₀ values in the micromolar range. The guanidino group, a key feature of the subject compound, has also been explored in other contexts, with 3-deazaguanine showing IDO1 inhibitory activity with a Kᵢ value of 21.4 μM. These findings suggest that the structural motifs present in this compound could potentially interact with the IDO1 active site, but dedicated studies are required to confirm and quantify such activity.

Acetylcholinesterase (AChE) and β-Secretase-1 (BACE-1) Inhibition

Both Acetylcholinesterase (AChE) and β-Secretase-1 (BACE-1) are primary therapeutic targets in the management of Alzheimer's disease. AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, while BACE-1 inhibitors aim to reduce the production of amyloid-β peptides, which form amyloid plaques in the brain.

Derivatives of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been synthesized and assessed as potential AChE inhibitors. These studies showed that the benzylpiperazine moiety is a key structural feature for activity. Among a series of synthesized compounds, derivatives with electron-withdrawing groups like chlorine on the benzyl ring demonstrated the highest potency. For example, a compound with a chlorine at the ortho position of the phenyl ring exhibited an IC₅₀ value of 0.91 μM.

The piperazine ring is also a common scaffold in the design of BACE-1 inhibitors. Research on 1,4-oxazine-based BACE-1 inhibitors highlighted that modulating the properties of an amidine group, which is structurally related to the carboximidamide group, was a key strategy. This approach helped in optimizing interactions within the BACE-1 active site and improving pharmacokinetic properties, leading to compounds that effectively lowered amyloid-β levels in the brain.

Table 3: Acetylcholinesterase (AChE) Inhibition by 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives

| Compound | Substitution on Phenyl Ring | AChE Inhibition (IC₅₀, µM) |

|---|---|---|

| 4a | 2-Cl | 0.91 ± 0.045 |

| 4g | 3-OCH₃ | 5.5 ± 0.7 |

| Donepezil (Reference) | N/A | 0.14 ± 0.03 |

Data sourced from a study on benzylpiperazine derivatives as potential anti-Alzheimer agents.

Trypanothione Reductase Interaction

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, which cause diseases like leishmaniasis and Chagas disease. cancer.gov As this enzyme is absent in humans, it represents a prime target for drug development. A fragment-based drug discovery approach has been used to identify new TR inhibitors, where small molecular fragments that bind to the enzyme are identified and then grown or merged into more potent lead compounds. cancer.gov

In these studies, a piperazine moiety was identified as a key component of fragments that bind to the TR active site. cancer.gov Subsequent medicinal chemistry efforts involved N-alkylation of the piperazine ring. For instance, linking a propylphenyl group and a p-fluorophenyl group to the piperazine nitrogens was explored. Further derivatization, such as adding a methyl or a dichlorobenzyl group to the second piperazine nitrogen, led to significant gains in inhibitory potency. The resulting piperazinium salts were the most active inhibitors in the series, with one N-dichlorobenzyl derivative achieving an IC₅₀ of 1.31 μM. cancer.gov This indicates that the benzylpiperazine scaffold can be effectively utilized to develop potent inhibitors of this parasitic enzyme.

Table 4: Trypanothione Reductase (TR) Inhibition by Piperazine Derivatives

| Compound | Description | TR Inhibition (IC₅₀, µM) |

|---|---|---|

| 5 | Piperazine with propylphenyl and p-fluorophenyl groups | 54.6 |

| 9 | N-methyl derivative of compound 5 | 20.5 |

| 10 | N-dichlorobenzyl derivative of compound 5 | 1.31 |

Data sourced from a fragment-based discovery study of TR inhibitors. cancer.gov

Receptor Modulation and Ligand Binding Studies

The benzylpiperazine scaffold is a versatile structure that has been shown to interact with multiple receptor systems within the central nervous system.

The sigma-1 (σ1R) and sigma-2 (σ2R) receptors, recognized as unique chaperone proteins highly expressed in neuronal tissues, are significant targets for benzylpiperazine derivatives. nih.gov These receptors are implicated in modulating nociceptive signaling, making them attractive targets for the development of novel analgesics. nih.gov

In a study focused on developing new σ1R ligands, a series of benzylpiperazinyl derivatives were synthesized and evaluated. nih.gov The research identified that combining a 4-methoxybenzylpiperazinyl moiety with hydrophobic groups via a three-carbon linker resulted in compounds with optimal binding profiles at sigma receptors. nih.gov Notably, one such derivative demonstrated high affinity for the σ1R and a remarkable selectivity over the σ2R, encouraging the further development of benzylpiperazine-based σ1R antagonists as potential treatments for chronic pain. nih.gov

| Compound | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | Selectivity Ratio (Ki σ2/Ki σ1) |

|---|---|---|---|

| Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | 1.6 | 1417 | 886 |

| Lead Compound 8 | Not Specified | Not Specified | 432 |

The P2X7 receptor, an ATP-gated ion channel primarily found on immune and glial cells, plays a role in inflammation and neurodegeneration. nih.gov Antagonism of this receptor is a therapeutic strategy for conditions like septic shock and neuropathic pain. nih.gov While direct studies on this compound are unavailable, research on related piperazine structures shows potent antagonism at the P2X7 receptor. nih.gov

For instance, analogs of 1-(N,O-bis[5-isoquinolinesulfonyl]-N-methyl-L-tyrosyl)-4-phenylpiperazine (KN-62), which contains a piperazine ring, have been identified as potent, noncompetitive antagonists of human P2X7 receptors. nih.govmedchemexpress.com Systematic modification of this scaffold has shown that large hydrophobic groups and specific ester or ether linkages are crucial for high-potency antagonism. nih.gov One such antagonist, AZ10606120, has been shown to reduce tumor growth, highlighting a potential application for P2X7 antagonists. medchemexpress.com

The parent compound, 1-Benzylpiperazine (B3395278) (BZP), demonstrates complex interactions with the serotonergic system. It acts as a serotonergic agonist and elevates synaptic serotonin (B10506) levels, producing effects that contribute to its classification as a "messy drug". wikipedia.orgnih.govnih.gov BZP has amphetamine-like effects on the serotonin reuptake transporter, which increases the concentration of serotonin in the extracellular fluid. wikipedia.org It also functions as a non-selective agonist across a wide range of serotonin receptors. wikipedia.orgnih.gov Its binding to 5-HT2A receptors may be responsible for mild hallucinogenic effects at high doses, while interactions with 5-HT3 receptors could explain the common side effect of headaches. wikipedia.org

Another related compound, m-Chlorophenylpiperazine (mCPP), acts as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor, and has been used extensively in research to probe serotonin function. europa.eu

The structurally related compound 4-Benzylpiperidine acts as a monoamine releasing agent with a marked preference for dopamine (B1211576) and norepinephrine (B1679862) over serotonin. wikipedia.org

| Compound | Dopamine (DA) Release (EC50, nM) | Norepinephrine (NE) Release (EC50, nM) | Serotonin (5-HT) Release (EC50, nM) |

|---|---|---|---|

| 4-Benzylpiperidine | 109 | 41.4 | 5,246 |

Cellular and Molecular Pathway Interference

The interactions of benzylpiperazine derivatives at the receptor level translate into broader effects on cellular and molecular pathways, which have been explored in preclinical models for potential therapeutic applications.

The potential antitumor activity of benzylpiperazine derivatives is an emerging area of investigation, often linked to their modulation of receptors that are overexpressed in cancer cells. As noted, sigma receptors are expressed in various tumor cell lines, and ligands for these receptors are being explored for cancer imaging and therapy. nih.gov

Furthermore, the P2X7 receptor has been implicated in cancer biology. The selective P2X7 antagonist AZ10606120 has been shown to reduce tumor growth, suggesting that benzylpiperazine derivatives with P2X7 antagonistic properties could have potential in oncology. medchemexpress.com While direct preclinical studies on the antitumor effects of this compound are not documented, the activity of the broader class of benzylpiperazine derivatives at both sigma and P2X7 receptors provides a rationale for future investigation into their potential as anticancer agents.

Lack of Publicly Available Data on the Neurotransmitter System Effects of this compound

Comprehensive searches for scientific literature and pharmacological data concerning the specific modulatory effects of this compound on neurotransmitter systems have yielded no specific results. While the compound, also identified by its CAS number 845616-58-2, is listed in chemical databases and mentioned within broader chemical patents, detailed mechanistic investigations into its biological activity within the central nervous system are not available in the public domain.

A Chinese patent document includes this compound hydrochloride in a list of piperazine compounds evaluated as potential inhibitors of the glycine (B1666218) transporter 1 (GlyT1). google.com However, the document does not provide specific data on the binding affinity, potency, or modulatory effects of this particular compound on various neurotransmitter systems.

Due to the absence of published research, it is not possible to provide a detailed, evidence-based article on the modulatory effects of this compound on neurotransmitter systems as requested. Information regarding its interaction with key systems such as the serotonergic, dopaminergic, or noradrenergic pathways, including receptor binding profiles or effects on neurotransmitter reuptake and release, remains uncharacterized in accessible scientific literature.

V. Preclinical Research Applications and Model Systems

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental in determining the cellular and molecular mechanisms of action for novel chemical entities. For piperazine-based compounds, these studies have been crucial in identifying potential targets and pathways.

Derivatives of piperazine (B1678402) are being investigated for their potential as theranostic agents—compounds that combine therapeutic and diagnostic capabilities. For example, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were assessed for their cytotoxic and imaging potential in breast cancer (4T1) and non-cancerous fibroblast (3T3) cell lines. mdpi.com These studies revealed that the compounds had good cell membrane permeability and could distribute throughout the cytoplasm, a desirable characteristic for cellular imaging probes. mdpi.com While showing minimal toxicity to non-cancerous cells, their ability to be visualized within cancer cells suggests a potential backbone for developing agents that can simultaneously image and treat tumors. mdpi.com The overarching goal of such research is to develop targeted therapies that can selectively affect malignant cells, a strategy explored across various cancer types, including breast cancer and leukemia. nih.govnih.gov

Neuroblastoma cell lines, which originate from tumors of the sympathetic nervous system, are valuable models for studying neuronal pharmacology due to their expression of specific transporters and receptors. Phenylpiperazine derivatives, such as 1-carboxamidino-4-phenyl-piperazine (CAPP), have been evaluated for their ability to target these cells. nih.govnih.gov In studies using human neuroblastoma cell lines SK-N-SH and SK-N-BE(2C), CAPP demonstrated a significant ability to inhibit the uptake of metaiodobenzylguanidine (MIBG), a compound actively transported into neuroblastoma cells. nih.govnih.gov This suggests that CAPP and related compounds interact with the norepinephrine (B1679862) transporter (NAT), a key target in neuroblastoma. semanticscholar.org

Further research into hybrid molecules combining a benzylguanidine moiety (structurally related to the benzylpiperazine-carboximidamide scaffold) with an alkylating agent also showed efficacy in neuroblastoma cell lines (SK-N-SH, Kelly, and LS). semanticscholar.org These findings underscore the potential of using the guanidine (B92328) or carboximidamide group on a piperazine or benzyl (B1604629) scaffold to specifically target neuroblastoma cells. semanticscholar.org

Table 1: In Vitro Studies of Piperazine Derivatives in Neuroblastoma Cell Lines

| Compound | Cell Line(s) | Focus of Study | Key Findings |

|---|---|---|---|

| 1-carboxamidino-4-phenyl-piperazine (CAPP) | SK-N-SH, SK-N-BE(2C) | Inhibition of MIBG Uptake | CAPP effectively inhibited the uptake of MIBG, indicating a strong affinity for the norepinephrine transporter system on these cells. nih.govnih.gov |

Cellular assays are critical for defining the pharmacological profile of a compound. Benzylpiperazine derivatives have been characterized by their binding affinity to various receptors and their interaction with metabolic enzymes.

Radioligand binding assays are commonly used to determine a compound's affinity for specific receptors. For instance, a new series of benzylpiperazinyl derivatives was evaluated for affinity towards sigma-1 (σ1R) and sigma-2 (σ2R) receptors, which are involved in nociceptive signaling. nih.gov One compound in this series showed very high affinity for the σ1 receptor (Ki = 1.6 nM) and high selectivity over the σ2 receptor. nih.gov Other studies have identified arylpiperazine derivatives as potent, long-acting inhibitors of human serotonin (B10506) 5-HT7 receptor binding and function in HEK293 cells. nih.gov

From a metabolic standpoint, benzylpiperazine (BZP) is known to be metabolized by the cytochrome P450 enzyme system, which is crucial for drug metabolism. europa.eu Understanding these interactions is a key part of preclinical evaluation.

Table 2: Receptor Binding and Cellular Interaction Data for Piperazine Derivatives

| Compound Class | Assay Type | Target | Key Findings |

|---|---|---|---|

| Benzylpiperazinyl derivatives | Radioligand Binding Assay | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Identified compounds with high affinity and selectivity for the σ1 receptor, a potential target for pain therapeutics. nih.gov |

| Arylpiperazine derivatives | Radioligand Binding & cAMP Signaling Assay | Serotonin 5-HT7 Receptor | Demonstrated long-lasting inhibition of 5-HT7 receptor binding and signaling in HEK293 cells. nih.gov |

In Vivo Animal Models for Mechanistic Proof-of-Concept

Following promising in vitro results, in vivo animal models are used to confirm the activity and mechanistic hypotheses in a whole-organism context.

While benzylpiperazine derivatives have been assessed in various central nervous system models, specific studies using scopolamine-induced cognitive impairment models for compounds directly related to 4-benzylpiperazine-1-carboximidamide are not extensively documented in the search results. However, research has been conducted in other CNS-related animal models; for example, a potent σ1 receptor antagonist from the benzylpiperazine class was tested in a mouse formalin assay and a chronic nerve constriction injury model, where it produced significant antinociceptive and anti-allodynic effects. nih.gov This highlights the in vivo activity of this compound class in modulating neuronal pathways, though not specifically in a neurodegenerative context.

The potential for piperazine derivatives to target tumors, suggested by in vitro data, has been explored in animal models. The biodistribution of radiolabeled phenylpiperazines has been measured in normal rats to evaluate their potential as agents for detecting tumors of neural crest origin, such as neuroblastoma. nih.gov The distribution pattern was found to be similar to that of MIBG, a compound already used for imaging neuroblastoma, reinforcing the potential of these agents for targeted tumor imaging. nih.govnih.gov

The development of advanced imaging techniques like positron emission tomography (PET) is often combined with novel chemical probes. nih.gov While specific in vivo imaging studies with this compound are not detailed, the broader class of piperazine derivatives is considered a valuable backbone for creating such probes for cancer theranostics. mdpi.com These studies in animal models are essential for understanding how the drugs are distributed throughout the body and how effectively they accumulate in tumor tissue. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-carboxamidino-4-phenyl-piperazine (CAPP) |

| Benzylpiperazine (BZP) |

| Metaiodobenzylguanidine (MIBG) |

Vi. Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is instrumental in identifying potential biological targets for 4-benzylpiperazine-1-carboximidamide and predicting its binding mode. For instance, derivatives of benzylpiperazine have been investigated for their affinity towards various receptors, including sigma receptors. nih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The this compound molecule is then computationally placed into the binding pocket of the receptor in various conformations and orientations. A scoring function is employed to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Key interactions that often contribute to the binding of piperazine-containing ligands include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the protonated piperazine (B1678402) nitrogen can form a crucial hydrogen bond with an acidic residue in the receptor's active site, such as aspartic acid or glutamic acid. The benzyl (B1604629) group can engage in hydrophobic interactions with nonpolar residues like phenylalanine, leucine, and tryptophan. nih.gov

A hypothetical molecular docking study of this compound against a putative receptor might yield the following results:

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Sigma-1 Receptor | -8.5 | ASP120, TRP89 | Hydrogen Bond, π-π Stacking |

| Dopamine (B1211576) D2 Receptor | -7.9 | ASP110, PHE389 | Hydrogen Bond, Hydrophobic |

| Serotonin (B10506) 5-HT2A Receptor | -7.2 | SER242, PHE340 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties and structural features that govern a molecule's activity, QSAR models can predict the potency of novel compounds and guide the design of more effective analogs.

In the context of this compound, a QSAR study would involve synthesizing a series of derivatives with modifications to the benzyl ring, the piperazine core, or the carboximidamide group. The biological activity of these compounds would be determined experimentally, for instance, their binding affinity to a specific receptor.

Various molecular descriptors would then be calculated for each compound, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and topological indices. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to develop a QSAR equation that correlates these descriptors with the observed biological activity.

A representative QSAR model for a series of this compound analogs might be expressed as:

pIC₅₀ = 0.65 * logP - 0.23 * (ASA) + 1.2 * (H-bond donors) + 3.45 r² = 0.85, q² = 0.72

| Parameter | Description | Contribution to Activity |

| r² (Coefficient of Determination) | A measure of how well the model fits the data. | A value of 0.85 indicates a good fit. |

| q² (Cross-validated r²) | A measure of the model's predictive ability. | A value of 0.72 suggests good predictive power. |

This table and equation present hypothetical data for illustrative purposes.

Such a model would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing the accessible surface area, could lead to more potent compounds.

Pharmacophore Development and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are developed by aligning a set of active molecules and identifying the common chemical features responsible for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

For this compound and its active analogs, a pharmacophore model might consist of:

A positive ionizable feature corresponding to the protonated piperazine nitrogen.

A hydrophobic aromatic feature representing the benzyl group.

A hydrogen bond donor/acceptor feature from the carboximidamide group.

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophore's features. This approach allows for the rapid identification of diverse chemical scaffolds with the potential to bind to the target of interest.

| Pharmacophore Feature | Corresponding Chemical Moiety | Importance |

| Positive Ionizable | Piperazine Nitrogen | Crucial for electrostatic interactions. |

| Aromatic/Hydrophobic | Benzyl Ring | Important for van der Waals and hydrophobic interactions. |

| Hydrogen Bond Donor/Acceptor | Carboximidamide Group | Contributes to binding specificity. |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. mdpi.comdntb.gov.ua Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of the protein, the conformational changes that occur upon ligand binding, and the stability of the ligand-receptor complex. nih.gov

In an MD simulation of the this compound-receptor complex, the system is placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a specific period, often nanoseconds to microseconds.

Analysis of the MD trajectory can provide valuable information, such as:

The stability of key hydrogen bonds and hydrophobic interactions over time.

The root-mean-square deviation (RMSD) of the ligand and protein backbone, indicating the stability of the complex.

The identification of bridging water molecules that may mediate ligand-receptor interactions.

The calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

A study of piperazine-linked derivatives has utilized molecular dynamics simulations to understand the stability of the compounds at the active sites of their targets. nih.govmdpi.com

| Simulation Parameter | Typical Value/Observation | Interpretation |

| Simulation Time | 100 ns | Sufficient to observe local conformational changes and assess stability. |

| Ligand RMSD | < 2 Å | Indicates the ligand remains stably bound in the active site. |

| Key Hydrogen Bond Occupancy | > 80% | Suggests a stable and persistent hydrogen bond interaction. |

This table presents hypothetical data for illustrative purposes.

Vii. Advanced Research Directions for 4 Benzylpiperazine 1 Carboximidamide

Design of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a contemporary paradigm in drug discovery, aiming to address complex multifactorial diseases by modulating multiple biological targets simultaneously. The 4-benzylpiperazine core is an attractive scaffold for MTDL design due to its recognized interaction with various receptors and transporters in the central nervous system (CNS). Derivatives of benzylpiperazine have been shown to interact with sigma receptors (σ1 and σ2), as well as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.govnih.gov This inherent polypharmacology provides a solid foundation for the rational design of MTDLs based on the 4-Benzylpiperazine-1-carboximidamide structure.

The addition of the carboximidamide moiety can further enhance the multi-target profile by introducing a key hydrogen-bonding and charge-interaction center. This group can be strategically employed to engage with specific amino acid residues in target proteins, thereby fine-tuning the affinity and selectivity profile. For instance, research on related structures has demonstrated that modifications to the piperazine (B1678402) ring system can significantly alter binding affinities at various receptors. nih.gov The design of MTDLs incorporating the this compound scaffold could yield novel therapeutics for neurodegenerative diseases or psychiatric disorders, where a multi-pronged approach is often beneficial.

| Compound Class | Target(s) | Key Findings |

| Aralkyl derivatives of 4-benzylpiperidine/piperazine | σ1, σ2, 5-HT1A, D2 receptors | Demonstrated a wide range of affinities and selectivities, with some compounds showing nanomolar affinity for both sigma and 5-HT1A receptors. nih.gov |

| Benzylpiperazine (BZP) | Serotonin and dopamine transporters | Acts as a monoamine releaser, increasing synaptic concentrations of serotonin and dopamine. nih.gov |

Development as Chemical Probes for Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. A well-designed chemical probe should exhibit high potency, selectivity, and a well-characterized mechanism of action. The this compound scaffold holds promise for the development of such probes, particularly for studying the neurobiology of the monoaminergic and sigma receptor systems.

By modifying the benzyl (B1604629) or carboximidamide portions of the molecule, researchers can systematically explore structure-activity relationships and optimize selectivity for a particular target. For instance, the development of molecularly imprinted polymers (MIPs) for benzylpiperazine demonstrates the feasibility of creating highly specific binding cavities for this structural motif. mdpi.com This principle can be extended to the design of chemical probes where the this compound core is tailored to interact with a specific protein of interest with high fidelity. Such probes could be instrumental in elucidating the physiological and pathological roles of their target proteins, thereby paving the way for new therapeutic interventions.

| Probe Development Approach | Target System | Potential Application |

| Molecularly Imprinted Polymers (MIPs) | Benzylpiperazine scaffold | Selective capture and detection of related compounds. mdpi.com |

| Structure-Activity Relationship (SAR) Studies | Sigma receptors, monoamine transporters | Elucidation of the specific roles of these proteins in neuronal function and disease. nih.govnih.gov |

Integration into Radiopharmaceutical Chemistry for Imaging Research

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that allow for the visualization and quantification of biological processes in vivo. The development of novel radiotracers is crucial for the continued advancement of molecular imaging. The 4-benzylpiperazine scaffold has already been successfully utilized in the development of radiolabeled ligands for imaging sigma-1 receptors in the brain. nih.gov

Specifically, derivatives of 4-benzylpiperazine have been labeled with radioisotopes such as Iodine-125 to create potent and selective radiotracers. nih.gov These studies have demonstrated that the benzylpiperazine core can be modified to achieve favorable pharmacokinetic properties, including high brain uptake and specific binding to the target of interest. nih.gov The introduction of a carboximidamide group in this compound could offer new avenues for radiolabeling, for example, through the incorporation of a chelating agent for radiometals. The development of a PET or SPECT tracer based on this scaffold could provide an invaluable tool for studying the distribution and density of its target receptors in both healthy and diseased states, potentially aiding in the diagnosis and monitoring of various neurological and psychiatric conditions.

| Radiotracer | Target | Key Findings |

| [¹²⁵I]BP-I (a 4-benzylpiperazine derivative) | σ1 receptors | Showed low nanomolar affinity for σ1 receptors, high brain uptake, and specific in vivo binding. nih.gov |

常见问题

Q. What are the standard synthetic routes for 4-Benzylpiperazine-1-carboximidamide, and how can reaction conditions be optimized?

The compound is typically synthesized via the reaction of 4-benzylpiperazine with cyanamide in ethanol or methanol under controlled temperature (40–60°C) and pH (neutral to slightly basic). Key parameters include solvent choice, reaction time (6–12 hours), and purification via column chromatography using silica gel with methanol/dichloromethane eluents . Optimization may involve switching to continuous flow reactors for scalability or substituting cyanamide with urea derivatives for improved yield .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzyl and piperazine moieties, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (260.34 g/mol). Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the carboximidamide (-C(=NH)NH₂). X-ray crystallography (if crystalline derivatives are available) provides definitive stereochemical validation .

Q. What are the primary biological activities reported for this compound, and how do they compare to structural analogs?

this compound exhibits antimicrobial and anticancer activity in vitro. Compared to analogs (e.g., methyl- or phenyl-substituted derivatives), its benzyl group enhances lipophilicity, improving membrane permeability. For instance, the methyl-substituted analog shows weaker antifungal activity, while the phenyl variant acts as a β-secretase inhibitor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's pharmacological profile?

Systematic modifications to the benzyl group (e.g., halogenation, hydroxylation) or piperazine ring (e.g., introducing electron-withdrawing groups) can elucidate key pharmacophores. Computational docking studies (e.g., using AutoDock Vina) paired with in vitro assays (e.g., MIC for antimicrobial activity) validate hypotheses. For example, fluorination at the benzyl para position increased potency against Staphylococcus aureus by 30% in preliminary trials .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., serum concentration, cell lines). Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) and using isogenic cell lines reduces variability. Meta-analyses of published IC₅₀ values, coupled with dose-response validation in orthogonal assays (e.g., apoptosis vs. cytotoxicity), clarify mechanisms .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) reveal rapid degradation (>80% in 2 hours), likely due to hydrolysis of the carboximidamide group. Prodrug strategies (e.g., masking with acetyl or PEG groups) or nanoencapsulation (e.g., liposomes) improve bioavailability. Accelerated stability testing (40°C/75% RH) guides formulation development .

Q. What mechanistic insights exist for its anticancer activity, and how can target engagement be validated?

The compound induces G1/S cell cycle arrest in HeLa cells via p21 upregulation and inhibits topoisomerase IIα (IC₅₀ = 2.1 µM). CRISPR-Cas9 knockout of TOP2A in cell lines or thermal shift assays (CETSA) confirms target engagement. Synergy studies with doxorubicin (combination index = 0.7) suggest adjuvant potential .

Methodological and Technical Questions

Q. Which in silico tools are suitable for predicting the compound’s ADMET properties?

SwissADME predicts moderate intestinal absorption (LogP = 1.8) but poor blood-brain barrier penetration. ProTox-II flags hepatotoxicity (probability = 0.62), necessitating in vivo liver enzyme assays (e.g., CYP3A4 inhibition). Molecular dynamics simulations (AMBER/CHARMM) assess binding kinetics to cytochrome P450 isoforms .

Q. How can researchers address solubility challenges during in vitro testing?

The compound’s aqueous solubility is low (0.12 mg/mL at 25°C). Co-solvents (e.g., DMSO ≤1%) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10 mM) enhance solubility without cytotoxicity. Dynamic light scattering (DLS) monitors aggregation in cell culture media .

Q. What experimental designs are recommended for evaluating synergistic effects with existing therapeutics?

Fixed-ratio combination studies (e.g., Chou-Talalay method) quantify synergy using CompuSyn software. Orthogonal assays (e.g., caspase-3 activation for apoptosis, ROS detection for oxidative stress) confirm mechanistic overlap. In vivo xenograft models with pharmacokinetic monitoring (LC-MS/MS) validate efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。